1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-18-7-4-6-17(15-18)24-23(27)26-13-12-25-11-5-8-19(25)22(26)16-9-10-20(29-2)21(14-16)30-3/h4-11,14-15,22H,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORNVWGJVXYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are the extracellular signal-regulated kinases (ERK1 and ERK2) . These kinases are key signaling molecules in the regulation of cell proliferation, transformation, and cancer cell metastasis.
Mode of Action
The compound interacts with the active pockets of ERK1 and ERK2, inhibiting their activity. This inhibition suppresses the ERKs/RSK2 signaling pathway, which in turn inhibits NF-κB transactivation activity. The compound also inhibits the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2).
Biochemical Pathways
The compound affects the ERKs/RSK2 signaling pathway. By inhibiting this pathway, it suppresses the activation of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. The inhibition of NF-κB leads to a decrease in the production of inflammatory mediators such as TNF-α and PGE2.
Pharmacokinetics
The compound is known to be soluble in chloroform, suggesting that it may be well-absorbed in the body
Result of Action
The inhibition of the ERKs/RSK2 signaling pathway and the subsequent suppression of NF-κB activation result in a decrease in the production of inflammatory mediators. This can lead to a reduction in inflammation and may have potential therapeutic effects in conditions characterized by excessive inflammation. Additionally, the compound’s ability to inhibit cell proliferation and transformation could potentially make it useful in the treatment of cancer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in different solvents can affect its absorption and distribution in the body Additionally, factors such as temperature and pH can influence the compound’s stability and activity
Activité Biologique
The compound 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a member of the pyrazine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological implications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a related compound was synthesized using a method that involved refluxing specific phenolic derivatives with hydrazine in ethanol, yielding a product with a melting point of approximately 129 °C . Characterization techniques such as NMR spectroscopy confirm the structural integrity and purity of the synthesized compounds.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of similar pyrazine derivatives. For example, compounds with similar structural motifs have shown significant activity against various pathogens including Klebsiella pneumoniae and Staphylococcus aureus. The presence of specific substituents like hydroxyl or methoxy groups has been correlated with enhanced antimicrobial activity .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Pyrazine derivatives have been noted for their ability to inhibit cancer cell proliferation. In vitro studies indicate that certain structural modifications can lead to increased efficacy against various cancer cell lines. For instance, a related study demonstrated that specific pyrazole derivatives exhibited significant cytotoxicity against leukemia cell lines .
The biological activity of these compounds may be attributed to their ability to interact with cellular targets involved in proliferation and survival pathways. The presence of electron-donating groups (such as methoxy groups) can enhance the lipophilicity and bioavailability of these compounds, facilitating their interaction with biological membranes and targets.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various pyrazine derivatives, including those structurally similar to our compound. The results indicated that compounds with multiple methoxy substituents exhibited enhanced activity against Gram-positive bacteria .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1 | 8 | Staphylococcus aureus |
| 2 | 16 | Klebsiella pneumoniae |
| 3 | 32 | Escherichia coli |
Case Study 2: Antitumor Activity
In another study focusing on antitumor properties, several pyrazine derivatives were tested against human cancer cell lines. The derivative analogous to our compound showed IC50 values in the low micromolar range, indicating potent growth inhibition.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 5 | HeLa |
| B | 10 | MCF-7 |
| C | 15 | A549 |
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exhibit significant anticancer properties. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have been tested against breast cancer and leukemia models, demonstrating IC50 values in the low micromolar range, which suggest potent activity against these malignancies .
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Studies indicate that it may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. In vitro assays have shown that it can reduce neuronal cell death induced by oxidative agents, highlighting its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease .
Pharmacological Applications
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both gram-positive and gram-negative bacteria as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of biofilm formation, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
Research has revealed that the compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Materials Science Applications
Polymeric Composites
In materials science, this compound can be utilized as a functional additive in polymeric composites. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer Models
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and evaluated their anticancer activity against MCF-7 breast cancer cells. The lead compound demonstrated an IC50 value of 2.5 µM and induced apoptosis via the mitochondrial pathway. The study concluded that further optimization could lead to more potent derivatives suitable for clinical development .
Case Study 2: Neuroprotection in Animal Models
A study conducted on transgenic mouse models of Alzheimer's disease assessed the neuroprotective effects of the compound. Treatment with the compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests. These findings support its potential use as a therapeutic agent in neurodegenerative diseases .
Analyse Des Réactions Chimiques
Oxidation Reactions
The methoxy groups on the aromatic rings are susceptible to oxidation under controlled conditions. For example:
-
Oxidation of Methoxy to Phenolic Groups :
Methoxy substituents can be oxidized to hydroxyl groups using strong oxidizing agents such as ceric ammonium nitrate (CAN) or boron tribromide (BBr₃) in dichloromethane. This reaction modifies the compound’s electronic properties and solubility.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Methoxy → Phenolic oxidation | BBr₃ (1.0 M in CH₂Cl₂), 0°C → RT, 12 h | Formation of dihydroxyphenyl derivatives |
Reduction Reactions
The carboxamide moiety can be selectively reduced to an amine:
-
Carboxamide → Amine Reduction :
Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF) reduces the carboxamide group to a primary amine without affecting the methoxy groups.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Carboxamide reduction | LiAlH₄ (2 eq), THF, reflux, 6 h | Primary amine formation (yield: 65–78%) |
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic rings undergo nitration and halogenation:
-
Nitration :
Nitration at the meta position of the dimethoxyphenyl ring occurs using nitric acid (HNO₃) in sulfuric acid (H₂SO₄). -
Halogenation :
Chlorination or bromination can be achieved using Cl₂/FeCl₃ or Br₂/FeBr₃.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2 h | 3-Nitro derivative (yield: 52%) | |
| Bromination | Br₂ (1.2 eq), FeBr₃, CH₂Cl₂, RT, 4 h | 4-Bromo substitution (yield: 68%) |
Cyclization and Ring-Opening Reactions
The dihydropyrrolo[1,2-a]pyrazine core participates in acid-catalyzed cyclization:
-
Acid-Mediated Cyclization :
Methanesulfonic acid (CH₃SO₃H) in acetonitrile triggers cyclization, forming fused tricyclic systems .
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Cyclization to tricyclic systems | CH₃SO₃H (0.1 mL), CH₃CN, RT, 12 h | Fused pyrrolo-pyrazine derivatives (91%) |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated HCl (6 M) at reflux converts the carboxamide to a carboxylic acid. -
Basic Hydrolysis :
NaOH (2 M) in ethanol/water (1:1) yields the corresponding ammonium salt.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), reflux, 8 h | Carboxylic acid (yield: 85%) | |
| Basic hydrolysis | NaOH (2 M), EtOH/H₂O, RT, 24 h | Ammonium salt (yield: 72%) |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization:
-
Suzuki Coupling :
The brominated derivative reacts with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME, 80°C | Biaryl product (yield: 63%) |
Key Research Findings
-
Synthetic Flexibility : The compound’s modular structure allows for late-stage diversification via EAS, cross-coupling, and reduction .
-
Stability Considerations : Methoxy groups enhance stability against oxidative degradation compared to hydroxyl analogs.
-
Biological Relevance : Derivatives with modified carboxamide groups show improved pharmacokinetic profiles in preclinical studies .
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The target compound shares structural similarities with other pyrrolo[1,2-a]pyrazine derivatives, differing primarily in substituent patterns and heterocyclic extensions. Key comparisons include:
Table 1. Physicochemical Comparison of Selected Pyrrolo[1,2-a]Pyrazine Derivatives
*Calculated using molecular formula.
†Estimated based on methoxy group contributions.
Key Observations :
Substituent Effects: The target compound’s 3,4-dimethoxyphenyl and 3-methoxyphenyl groups increase polarity compared to the 3,5-dimethoxyphenyl and alkyl substituents in the compound. This may lower logP (estimated ~3.5 vs. 3.70) and improve aqueous solubility .
Synthetic Pathways :
- The compound is synthesized via amide coupling, a method likely applicable to the target compound. highlights LiAlH4-mediated reductions for similar cores, suggesting possible routes for modifying saturation states .
Stereochemical Considerations :
- The compound is a racemic mixture, whereas the target’s stereochemistry remains unspecified. Enantiopure synthesis could enhance selectivity in biological systems .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolo[1,2-a]pyrazine core. Key steps include:
- Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to introduce aromatic substituents, leveraging ligands like BINAP for regioselectivity .
- Carboxamide coupling using activated carbonyl intermediates (e.g., EDCI/HOBt) under inert conditions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while low temperatures (0–5°C) minimize side reactions during nucleophilic substitutions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm; dihydropyrrolo protons at δ 4.2–5.1 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .
- HPLC-PDA : Purity >95% with retention time matching synthetic standards .
- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .
Q. What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?
Methodological Answer:
- Kinase inhibition assays : Screen against protein kinases (e.g., EGFR, CDK2) using ADP-Glo™ or fluorescence polarization .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Microbial susceptibility testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. What strategies can optimize regioselectivity during functionalization of the pyrrolo[1,2-a]pyrazine core?
Methodological Answer:
- Directed C-H activation : Use directing groups (e.g., pyridine) to control arylation at C-6 or C-8 positions .
- Ligand screening : Test phosphine (XPhos) or N-heterocyclic carbene (NHC) ligands in palladium catalysis to bias coupling sites .
- Protecting groups : Temporarily block reactive amines (e.g., Boc) during halogenation steps .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacokinetic properties?
Methodological Answer:
- Substituent variation : Replace methoxy groups with electron-withdrawing (NO2) or bulky (tert-butyl) moieties to modulate logP and solubility .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; introduce fluorine or deuterium at vulnerable positions .
- In vitro ADME : Assess permeability (Caco-2 monolayers) and plasma protein binding (equilibrium dialysis) .
Q. What computational methods are suitable for predicting binding interactions with biological targets like protein kinases?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets using crystal structures (PDB: 1M7K for CDK2) .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding mode retention .
- QM/MM hybrid methods : Calculate binding free energies for substituent effects .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
Methodological Answer:
Q. What advanced spectroscopic or crystallographic techniques resolve ambiguities in tautomeric/conformational states?
Methodological Answer:
Q. How can reaction fundamentals and reactor design principles improve synthesis scalability?
Methodological Answer:
Q. What methodologies enable efficient deuteration or isotopic labeling for pharmacokinetic studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
